molecular formula C19H13Cl2N3O2S B2664769 (Z)-2-cyano-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide CAS No. 1322300-36-6

(Z)-2-cyano-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B2664769
CAS RN: 1322300-36-6
M. Wt: 418.29
InChI Key: DAPFAQCRUHANDI-QPEQYQDCSA-N
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Description

(Z)-2-cyano-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S and its molecular weight is 418.29. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Cyanoacrylamide derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their herbicidal activities. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit significant herbicidal properties by inhibiting PSII electron transport, with certain compounds showing outstanding herbicidal activities even at low doses. This suggests potential agricultural applications for controlling unwanted vegetation (Qingmin Wang et al., 2004).

Organic Sensitizers for Solar Cells

Another research avenue involves the design and synthesis of novel organic sensitizers, which include cyanoacrylic acid as a functional group for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, demonstrate high conversion efficiencies, indicating their potential in enhancing the performance of dye-sensitized solar cells. Such studies underscore the importance of cyanoacrylamide derivatives in renewable energy technologies (Sanghoon Kim et al., 2006).

Piezochromism and Protonation Stimuli-Response

Research into the piezochromic and acidchromic properties of certain cyanoacrylamide derivatives reveals their ability to change luminescence color under mechanical force or protonation stimuli. These materials could find applications in the development of smart materials and sensors that respond to external stimuli, indicating a multifunctional use in material science (Bian Gao-Feng et al., 2016).

Adsorption Study for Metal Ions

The synthesis of chelating resins based on acrylamide derivatives demonstrates their potential in adsorbing metal ions, such as Copper(II) and Chromium(III). Such materials could be invaluable in environmental cleanup efforts, highlighting the role of cyanoacrylamide compounds in pollution control and remediation (Şerife Saçmacı et al., 2010).

Cytotoxicity and Antimicrobial Properties

Synthesis and evaluation of pyrazole and pyrimidine derivatives from cyanoacrylamide compounds have shown promising results in cytotoxicity against cancer cells and antimicrobial properties. This suggests potential pharmaceutical applications in developing new therapeutic agents (Ashraf S. Hassan et al., 2014).

properties

IUPAC Name

(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c1-11-2-4-15(26-11)7-13(9-22)18(25)24-19-23-10-16(27-19)8-12-6-14(20)3-5-17(12)21/h2-7,10H,8H2,1H3,(H,23,24,25)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPFAQCRUHANDI-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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